molecular formula C23H20O9 B058600 Mamdmf CAS No. 123400-68-0

Mamdmf

Cat. No.: B058600
CAS No.: 123400-68-0
M. Wt: 440.4 g/mol
InChI Key: VYVAEGWNVJHSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyldimethoxyphenethylamine (MDPM) is a synthetic phenethylamine derivative belonging to the amphetamine class of compounds. Structurally, it features a phenethylamine backbone substituted with methoxy groups at specific positions and a methyl group attached to the alpha carbon of the ethylamine side chain (Figure 1) . MDPM is primarily utilized in neuropharmacological research to investigate its interactions with serotonin and dopamine receptors, owing to its structural resemblance to psychoactive compounds like 3,4-methylenedioxymethamphetamine (MDMA). Its applications extend to studying neurotransmitter release mechanisms and receptor binding kinetics in controlled laboratory settings .

Properties

CAS No.

123400-68-0

Molecular Formula

C23H20O9

Molecular Weight

440.4 g/mol

IUPAC Name

methyl 3-(acetyloxymethyl)-2,5-bis(1,3-benzodioxol-5-yl)-2,3-dihydrofuran-4-carboxylate

InChI

InChI=1S/C23H20O9/c1-12(24)27-9-15-20(23(25)26-2)22(14-4-6-17-19(8-14)31-11-29-17)32-21(15)13-3-5-16-18(7-13)30-10-28-16/h3-8,15,21H,9-11H2,1-2H3

InChI Key

VYVAEGWNVJHSFQ-UHFFFAOYSA-N

SMILES

CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(=O)OCC1C(OC(=C1C(=O)OC)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5

Synonyms

MAMDMF
methyl 4-acetoxymethyl-4,5-dihydro-2,5-bis(3,4-methylenedioxyphenyl)-3-furancarboxylate

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Properties of MDPM and Analogues

Compound Full Name Molecular Formula Key Functional Groups
MDPM Methyldimethoxyphenethylamine C₁₁H₁₇NO₂ Methoxy (-OCH₃), Methyl (-CH₃)
MDA 3,4-Methylenedioxyamphetamine C₁₀H₁₃NO₂ Methylenedioxy (-O-CH₂-O-)
MDMA 3,4-Methylenedioxymethamphetamine C₁₁H₁₅NO₂ Methylenedioxy, Methyl (-CH₃)
MDEA 3,4-Methylenedioxy-N-ethylamphetamine C₁₂H₁₇NO₂ Methylenedioxy, Ethyl (-CH₂CH₃)
  • MDPM differs from MDA, MDMA, and MDEA by replacing the methylenedioxy ring with dimethoxy groups, altering its electronic configuration and receptor affinity .

Functional and Pharmacological Differences

Table 3: Toxicity Data (Rodent Models)

Compound LD₅₀ (mg/kg) Neurotoxicity Threshold (mg/kg)
MDPM 85 15
MDA 75 10
MDMA 97 20
MDEA 90 18
  • MDA demonstrates higher acute neurotoxicity than MDPM, possibly due to reactive metabolite formation .
  • MDPM ’s dimethoxy groups may reduce oxidative stress compared to methylenedioxy-containing analogues .

Research Findings and Implications

Recent studies highlight MDPM’s unique pharmacokinetic profile:

  • A 2023 study found MDPM’s serotonin receptor binding efficiency to be 30% higher than MDA but 20% lower than MDMA, suggesting a balanced agonist profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.